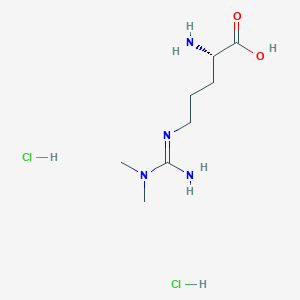

NG,NG-Dimethylarginine dihydrochloride

描述

NG,NG-Dimethylarginine dihydrochloride (NGDMA) is a synthetic compound derived from the amino acid arginine. It is a common reagent used in a variety of biochemical and physiological studies. NGDMA has been studied extensively in the fields of neuroscience, biochemistry, and physiology for its ability to modulate cellular signaling pathways and its potential to be used as a therapeutic agent.

科学研究应用

Protein Interaction Studies : NG,NG-dimethylarginine is used to study proteins containing this compound, which interact with RNA. This application is significant in understanding the role of these proteins in biological processes (Najbauer et al., 1993).

Methylation Studies : It plays a role in studying the methylation of arginine and lysine residues in proteins, particularly in rat brain and liver extracts. This is crucial for understanding post-translational modifications in proteins (Kakimoto, 1971).

Metabolic Research : NG,NG-dimethylarginine is used in metabolic studies, such as investigating novel metabolites and their distribution in tissues of rats (Ogawa et al., 1987).

Catabolism Studies in Animals : It has applications in studies focusing on the elimination of amino acids in rabbits, which provides insights into the metabolic pathways in different organisms (Mcdermott, 1976).

Protein Structure Analysis : NG,NG-dimethylarginine is identified in specific proteins, such as bovine basic A1 protein from myelin, offering a pathway to study the structure and function of these proteins (Brostoff et al., 1972).

Regulation of Nitric Oxide Synthesis : It is studied for its role in inhibiting nitric oxide synthase in adjacent cells, which is vital for understanding the regulation of nitric oxide synthesis by macrophages (Fickling et al., 1999).

Kidney Research : NG,NG-dimethylarginine enhances tubuloglomerular feedback response in rat kidneys, an important aspect for understanding kidney function and disease (Tojo et al., 1997).

Cardiovascular and Renal Health : Its accumulation is linked to hypertension and immune dysfunction in chronic renal failure, making it a significant marker in cardiovascular and renal health research (Leone et al., 1992).

Enzyme Metabolism : NG,NG-dimethylarginine plays a role in the metabolism of NG,NG-dimethyl-L-arginine, forming important biochemical compounds like L-citrulline and dimethylamine (Ogawa et al., 1989).

属性

IUPAC Name |

(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4O2.2ClH/c1-12(2)8(10)11-5-3-4-6(9)7(13)14;;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLNVYJOPZWPJI-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NCCCC(C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=NCCC[C@@H](C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585129 | |

| Record name | L-Ornithine, N5-[(dimethylamino)iminomethyl]-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NG,NG-Dimethylarginine dihydrochloride | |

CAS RN |

220805-22-1 | |

| Record name | L-Ornithine, N5-[(dimethylamino)iminomethyl]-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

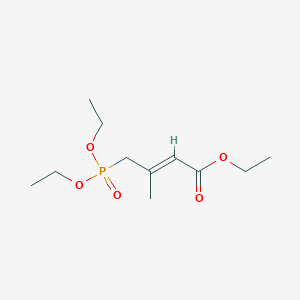

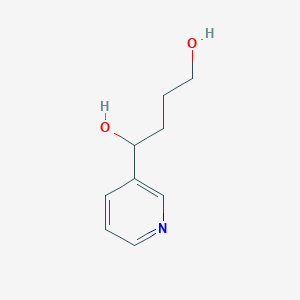

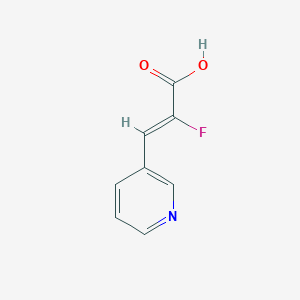

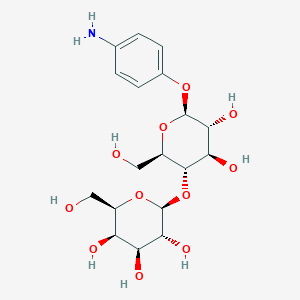

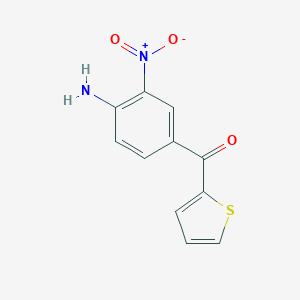

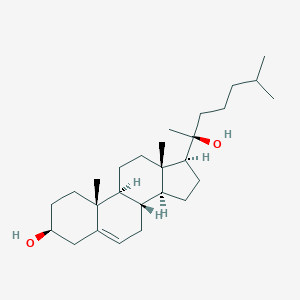

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

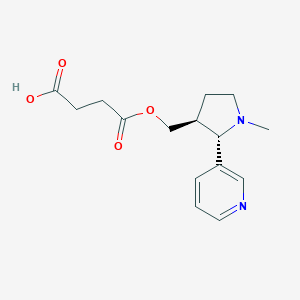

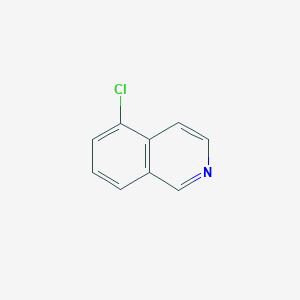

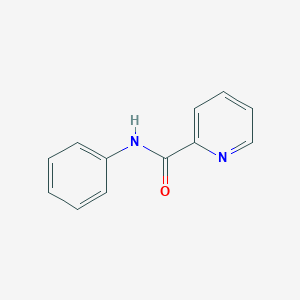

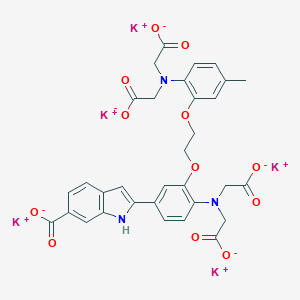

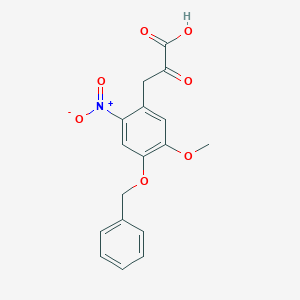

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

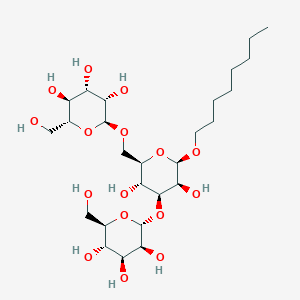

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)